METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline core substituted with a methyl group, a carboxylate ester, and a chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenylmethoxy group and the methyl group. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorophenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- METHYL 4-[(3-CHLOROPHENYL)METHOXY]BENZOATE
- 2-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXY-PHENYL)-6-METHOXY-3-METHYLQUINOLINE .
Uniqueness
METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenylmethoxy group, in particular, contributes to its potential biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-6-7-16-15(8-12)18(10-17(21-16)19(22)23-2)24-11-13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYSJYODXMRKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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